molecular formula C9H10F3N B1582007 N-Methyl-3-(trifluoromethyl)benzylamine CAS No. 90390-07-1

N-Methyl-3-(trifluoromethyl)benzylamine

Cat. No.: B1582007
CAS No.: 90390-07-1
M. Wt: 189.18 g/mol
InChI Key: JFLPPELZYKHKQZ-UHFFFAOYSA-N
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Description

N-Methyl-3-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C9H10F3N . It is a derivative of benzylamine, where the benzyl group is substituted with a trifluoromethyl group at the third position and a methyl group on the nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

Chemistry: N-Methyl-3-(trifluoromethyl)benzylamine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders and metabolic diseases.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, where its trifluoromethyl group enhances chemical resistance and durability.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize N-Methyl-3-(trifluoromethyl)benzylamine involves the reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    N-Alkylation: Another method involves the N-alkylation of 3-(trifluoromethyl)benzylamine with methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-3-(trifluoromethyl)benzylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, primary amines.

    Substitution: Various substituted benzylamines.

Mechanism of Action

The mechanism of action of N-Methyl-3-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, making it a valuable tool in drug discovery and development. The compound can modulate various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

    3-(Trifluoromethyl)benzylamine: Similar structure but lacks the N-methyl group.

    N-Methylbenzylamine: Similar structure but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)benzylamine: Similar structure but the trifluoromethyl group is at the fourth position.

Uniqueness: N-Methyl-3-(trifluoromethyl)benzylamine is unique due to the presence of both the trifluoromethyl group and the N-methyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the N-methyl group influences the compound’s reactivity and interaction with molecular targets.

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLPPELZYKHKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238134
Record name Benzenemethanamine, N-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-07-1
Record name Benzenemethanamine, N-methyl-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90390-07-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methylamine 2M in MeOH (61.5 mL, 123.3 mmol), MeOH (30 mL) was added. The mixture was heated at 50° C. under stirring and 3-(trifluoromethyl)benzyl chloride (1.6 mL, 10.3 mmol) dissolved in MeOH (10 mL) were added. The reaction mixture was stirred at this temperature for 5 h. The solvent was removed under vacuo, then NaOH 1M was added and the aqueous layer was extracted with DCM. The organic layer was filtered through a phase separator and concentrated in vacuo to give 2.19 g of a colourless oil. 1H NMR (400 MHz, CDCl3) δ ppm 7.69 (s, 1H), 7.57 (d, 1H), 7.49 (t, 2H), 3.88 (s, 2H), 2.56, (s, 3H). UPLC-MS: Rt=0.39; m/z (ES+): 190 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
61.5 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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